molecular formula C21H28O2 B303254 propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

货号 B303254
分子量: 312.4 g/mol
InChI 键: CLBCEBCGAWBHAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate, also known as PDCC, is a synthetic compound that belongs to the class of cycloheptene derivatives. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of neuroscience.

作用机制

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the neuron. This mechanism of action has been shown to be responsible for the neuroprotective effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in various animal models of neurological disorders.
Biochemical and Physiological Effects:
propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to have neuroprotective effects in various animal models of neurological disorders, including ischemia, traumatic brain injury, and neurodegenerative diseases.

实验室实验的优点和局限性

One of the main advantages of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its ability to selectively modulate the activity of the NMDA receptor, which is an important target for the development of drugs for the treatment of neurological disorders. However, one of the limitations of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.

未来方向

There are several potential future directions for the study of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate. Another area of interest is the investigation of the potential therapeutic applications of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in the treatment of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Finally, the study of the biochemical and physiological effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate may provide insights into the mechanisms underlying synaptic plasticity and memory formation.

合成方法

The synthesis of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting carboxylic acid with propyl alcohol.

科学研究应用

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been widely used in scientific research due to its potential applications in the field of neuroscience. Specifically, propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an important receptor involved in the regulation of synaptic plasticity and memory formation. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine, serotonin, and noradrenaline systems.

属性

产品名称

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

分子式

C21H28O2

分子量

312.4 g/mol

IUPAC 名称

propyl 2,3-dimethyl-1,4,4a,5,6,7-hexahydrodibenzo[1,4-c:1//',2//'-f][7]annulene-11b-carboxylate

InChI

InChI=1S/C21H28O2/c1-4-12-23-20(22)21-14-16(3)15(2)13-18(21)10-7-9-17-8-5-6-11-19(17)21/h5-6,8,11,18H,4,7,9-10,12-14H2,1-3H3

InChI 键

CLBCEBCGAWBHAK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

规范 SMILES

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。